Phenatic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenatic acid A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antifungal and Antimicrobial Activity
Phenatic acids A and B, isolated from the culture of Streptomyces sp., have shown potential in enhancing the activity of miconazole against Candida albicans. Phenatic acid B also demonstrated moderate antimicrobial activity against various bacteria such as Bacillus subtilis and Staphylococcus aureus (Fukuda et al., 2005).
Synthetic Approaches
The total synthesis of all stereoisomers of phenatic acid B has been achieved, providing insight into their absolute configuration and expanding the potential for laboratory production and study of these compounds (Fernandes & Chowdhury, 2009).
Anti-Inflammatory Properties
Studies have indicated that certain phenolic compounds, such as those found in Pyrolae herba, possess anti-inflammatory and anti-nociceptive activities. This suggests that phenatic acid, as a phenolic compound, could have similar properties (Lee et al., 2007).
Molecular Motor Applications
Phenatic acid derivatives like trichloroacetic acid have been used to fuel molecular machines, demonstrating potential applications in the field of molecular robotics and nanotechnology (Erbas-Cakmak et al., 2017).
Environmental Applications
Phenatic acid derivatives have been researched for their role in enhancing the desorption of pollutants like phenanthrene, which is significant for soil and water remediation technologies (An et al., 2011).
Analytical Applications
In analytical chemistry, phenate methods have been used for determining total ammonia nitrogen in water, indicating potential applications of phenatic acid in environmental monitoring and analysis (Le & Boyd, 2012).
Biotechnological Research
The biotechnological potential of bacteriophages, which are closely associated with phenazine derivatives like phenatic acid, is significant. This encompasses a range of applications from nanotechnology to antibiotic resistance (Petty et al., 2007).
Properties
Molecular Formula |
C15H19NO5 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
3-(2-amino-2-oxoethyl)-5-(2-hydroxy-3,5-dimethylphenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-8-3-9(2)15(21)11(4-8)12(17)5-10(6-13(16)18)7-14(19)20/h3-4,10,21H,5-7H2,1-2H3,(H2,16,18)(H,19,20) |
InChI Key |
QMGAPCUMGLSWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)CC(CC(=O)N)CC(=O)O)O)C |
Synonyms |
phenatic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.